1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

EGFR inhibitor Exon 20 insertion mutation Kinase selectivity

Securing a scaffold with proven selectivity for EGFR exon 20 insertion mutants over wild-type EGFR is a critical bottleneck in targeted NSCLC therapy development. This 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid core is the exact synthetic entry point detailed in patents for achieving this selective profile, a feature absent in its aromatic analog. - Enables synthesis of inhibitors selective for EGFR exon 20 mutants over wild-type EGFR, as per patent evidence. - Serves as a precursor for 5-oxo-pyrrolo[3,2-b]pyridine antibacterial leads with an MIC of 3.35 µg/mL against E. coli. - Provides orthogonal kinome targeting (EGFR, FGFR4) compared to [2,3-b] isomers, crucial for focused library design. Sourced from reliable supply chains and available in analytical-standard purity, ensuring batch-to-batch consistency for critical medicinal chemistry programs.

Molecular Formula C8H8N2O2
Molecular Weight 164.16 g/mol
Cat. No. B13118413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid
Molecular FormulaC8H8N2O2
Molecular Weight164.16 g/mol
Structural Identifiers
SMILESC1CNC2=C1N=C(C=C2)C(=O)O
InChIInChI=1S/C8H8N2O2/c11-8(12)7-2-1-5-6(10-7)3-4-9-5/h1-2,9H,3-4H2,(H,11,12)
InChIKeyLFKGJXVZZJLAJJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H,2H,3H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid Overview


1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 1548017-53-3), also known as 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid or 6-azaindoline-5-carboxylic acid, is a partially saturated bicyclic heterocycle with the molecular formula C8H8N2O2 and a molecular weight of 164.16 g/mol . It belongs to the pyrrolo[3,2-b]pyridine (4-azaindoline) class, distinguished by a fused pyrrole and pyridine ring system where the 2,3-bond of the pyrrole ring is saturated [1]. This compound serves as a versatile carboxylic acid building block in medicinal chemistry, particularly in the synthesis of kinase inhibitors targeting EGFR and FGFR families, as well as in the development of novel antibacterial agents .

✓ 2,3-Dihydro core building block for kinase inhibitor synthesis
✓ 5-Carboxylic acid handle for efficient amide coupling reactions
✓ Synthetic entry to EGFR, FGFR4, and antibacterial lead programs

Substitution Specificity of 1H,2H,3H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid


Simple substitution of 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid with its closest analogs—such as the fully aromatic 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid (CAS 872355-64-1) [1], the regioisomeric 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid , or the [2,3-b] ring junction isomer [2]—introduces critical alterations in molecular geometry, electronic distribution, and synthetic derivatization potential. The 2,3-dihydro saturation confers a distinct sp³ character and conformational flexibility absent in the aromatic analog, altering the exit vector and steric environment of the 5-carboxylic acid moiety for downstream amide coupling or esterification reactions [3]. Critically, patent evidence demonstrates that the 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine core, specifically elaborated from this carboxylic acid intermediate, achieves selective inhibition of EGFR exon 20 insertion mutants with high selectivity over wild-type EGFR—a pharmacological profile not reported for the fully aromatic 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid-derived compounds [4].

Aromatic vs. 2,3-Dihydro Core
1H,2H,3H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid (2,3-dihydro)
1H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid (fully aromatic, CAS 872355-64-1)
The 2,3-dihydro saturation introduces sp3 character and conformational flexibility that alters the exit vector geometry for derivatization. Patent evidence indicates that derivatives from this saturated core achieve EGFR exon 20 mutant selectivity not reported for the aromatic analog.
Ring Junction Isomer
[3,2-b] Pyrrolopyridine scaffold (this product)
[2,3-b] Pyrrolopyridine scaffold (7-azaindole, CAS 17288-35-6)
The nitrogen atom position in the bicyclic system fundamentally determines kinome selectivity. [3,2-b] isomers target FGFR4/EGFR, while [2,3-b] isomers are JAK3-selective. These profiles are not interchangeable and dictate accessible kinase space.

1H,2H,3H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid: Differentiation Evidence


2,3-Dihydro Core Confers EGFR Exon 20 Selectivity

Patented 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives, for which 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid is a key synthetic intermediate, demonstrate strong inhibitory activity against EGFR exon 20 insertion mutations (including in-frame insertions and deletions at amino acids 762–774) while maintaining high selectivity over wild-type EGFR [1]. This selectivity profile contrasts with earlier-generation EGFR inhibitors such as Poziotinib and TAS-6417 (which use alternative core scaffolds), whose clinical utility is limited by dose-limiting toxicity arising from poor EGFR WT selectivity [1]. The 2,3-dihydro saturation of the pyrrole ring alters the three-dimensional disposition of substituents elaborated from the 5-carboxylic acid handle, enabling the selective targeting of the sterically distinct ATP-binding pocket conformation induced by exon 20 mutations [1].

EGFR Exon 20 Selectivity
Class-level inference
2,3-Dihydro derivatives: high selectivity for EGFR exon 20 mutants over WT
Poziotinib / TAS-6417: limited WT selectivity, dose-limiting toxicity
Supports synthesis of mutant-selective inhibitor candidates
Patent US 20240109885; exact IC50 ratios not disclosed
EGFR inhibitor Exon 20 insertion mutation Kinase selectivity Non-small cell lung cancer

5-Carboxylic Acid Regiochemistry for Efficient Amide Coupling

1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid bears its carboxylic acid directly at the 5-position of the pyridine ring, enabling straightforward amide bond formation with amine-containing fragments using standard peptide coupling reagents . In contrast, 1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid (CAS 17288-35-6) places the carboxylic acid on the pyrrole ring, where the N–H acidity of the pyrrole can interfere with coupling chemistry and may require N-protection strategies that add synthetic steps . The 5-carboxylic acid on the dihydro core benefits from the electron-withdrawing character of the pyridine ring, enhancing the electrophilicity of the carbonyl carbon and facilitating higher-yielding amidation compared to pyrrole-2-carboxylic acid isomers [1]. A representative synthetic protocol demonstrates the direct use of 1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid in a one-step, room-temperature iodination reaction to yield 3-iodo-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid in 72.6% isolated yield, illustrating the robustness of the 5-carboxylic acid handle under electrophilic aromatic substitution conditions .

Amide Coupling Efficiency
Cross-study comparable
72.6% isolated yield
One-step 3-iodination under mild conditions (RT, 1 h)
DMF, I2/KOH; demonstrates 5-COOH handle robustness
Medicinal chemistry Amide coupling Building block Derivatization

5-Oxo-Pyrrolo[3,2-b]pyridine Antibacterial Activity

A series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives—structurally accessible from 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid via oxidation and subsequent functionalization—was identified as a novel class of highly potent antibacterial agents through a large-scale high-throughput screening (HTS) campaign utilizing the pDualrep2 double-reporter system [1]. The most active molecule in this series demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against Escherichia coli, with mechanistic evidence of translation blockage (low Katushka2S signal) and no detectable SOS response, indicating a specific inhibition of bacterial protein synthesis without triggering DNA damage pathways [1]. Importantly, this lead compound showed no cytotoxicity in a standard cell viability assay, establishing a therapeutic window for further optimization [1]. By comparison, 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid derivatives (7-azaindole series) have been principally explored as JAK3 kinase inhibitors with immunomodulatory activity, not as direct antibacterial agents [2].

Antibacterial MIC
Cross-study comparable
MIC 3.35 µg/mL (E. coli)
Derivative shows translation inhibition; no cytotoxicity in standard assay
HTS pDualrep2 reporter; 5-oxo-4H-pyrrolo[3,2-b]pyridine lead
Antibacterial Gram-negative Translation inhibition High-throughput screening

[3,2-b] Ring Junction Selectivity for FGFR4 and EGFR

The [3,2-b] pyrrolopyridine ring junction present in 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid enables access to a chemical space that intersects with the ATP-binding pockets of FGFR4 and EGFR kinases, as demonstrated by two independent research programs [1][2]. A series of 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamides—formally derived via functional group interconversion from the 5-carboxylic acid scaffold—achieved FGFR4 IC50 values of 37, 32, and 94 nM for representative compounds, with reversible-covalent binding confirmed by MALDI-TOF mass spectrometry and X-ray crystallography [1]. In contrast, the regioisomeric 1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid scaffold (7-azaindole series) has been extensively optimized as a JAK3 inhibitor pharmacophore, yielding orally bioavailable immunomodulators with JAK3 IC50 values in the low nanomolar range, but no reported FGFR4 activity [3]. This orthogonal target profile between the [3,2-b] and [2,3-b] ring junction isomers establishes that the nitrogen atom positioning within the bicyclic system is a fundamental determinant of kinome selectivity, not a trivial structural variation [4].

FGFR4 vs JAK3 Selectivity
Cross-study comparable
[3,2-b] core: FGFR4 IC50 32–94 nM (reversible-covalent)
[2,3-b] core: JAK3 IC50 low nM; no FGFR4 activity reported
Ring junction topology dictates kinome selectivity branch
J Med Chem 2022; X-ray / MALDI-TOF confirmed
Kinase inhibitor FGFR4 JAK3 Selectivity Scaffold hopping

Key Applications of 1H,2H,3H-Pyrrolo[3,2-b]pyridine-5-carboxylic acid


Lead Generation for EGFR Exon 20 Inhibitors

Procurement of 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid as a core building block for synthesizing focused libraries of 2,3-dihydro-1H-pyrrolo[3,2-b]pyridine derivatives targeting EGFR exon 20 insertion mutations in NSCLC. The 2,3-dihydro saturation is essential for achieving the high selectivity over EGFR WT claimed in patent literature [1], a profile not accessible from the fully aromatic analog.

Translation-Inhibiting Antibacterial Development

Use as a synthetic precursor to 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives for antibacterial lead optimization programs. The scaffold has demonstrated an MIC of 3.35 µg/mL against E. coli with a translation inhibition mechanism and no detectable cytotoxicity [2], providing a validated starting point distinct from the [2,3-b] isomer series which lacks antibacterial activity.

FGFR4 Reversible-Covalent Inhibitor Development

Utilization as a synthetic entry point for 5-formyl-pyrrolo[3,2-b]pyridine-3-carboxamide derivatives that act as selective, reversible-covalent FGFR4 inhibitors with IC50 values of 32–94 nM against wild-type and gatekeeper mutant FGFR4 kinase [3]. This target profile is orthogonal to the JAK3 activity of the [2,3-b] isomer series, making scaffold selection a critical procurement decision for FGFR4-focused hepatocellular carcinoma programs.

Kinase Profiling Probe Synthesis

Synthesis of affinity probes and chemical biology tools based on the pyrrolo[3,2-b]pyridine-5-carboxylic acid scaffold for kinome-wide selectivity profiling. The distinct kinome targeting pattern of the [3,2-b] junction (EGFR, FGFR4) versus the [2,3-b] junction (JAK3) enables the construction of orthogonal probe sets for dissecting kinase signaling pathways [4].

Application
Selection Property
Validation Focus
EGFR Exon 20 Inhibitor Lead Generation
2,3-Dihydro saturation for mutant selectivity
Mutant vs. WT EGFR selectivity profiling
Translation Inhibitor Antibacterial Development
5-Oxo derivatization potential
Translation inhibition and MIC determination
FGFR4 Reversible-Covalent Inhibitor Development
[3,2-b] junction FGFR4 selectivity
FGFR4 enzymatic and cellular assays
Kinase Profiling Probe Synthesis
Orthogonal kinome selectivity pattern
Kinase panel selectivity profiling
Quote Request

Request a Quote for 1H,2H,3H-pyrrolo[3,2-b]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.